![molecular formula C10-H15-N-O.Cl-H B075961 Hordenine hydrochloride CAS No. 6027-23-2](/img/structure/B75961.png)
Hordenine hydrochloride
Overview
Description
Hordenine HCL, also known as N,N-dimethyltyramine, is a natural compound found in many different types of plants including barley and bitter orange . It’s a phenethylamine-type alkaloid which means it has a chemical structure similar to compounds like dopamine and norepinephrine . Hordenine is included in many dietary supplements used for athletic performance and weight loss .
Synthesis Analysis
The synthesis of Hordenine involves a two-step cascade. The immobilized tyrosine decarboxylase from Lactobacillus brevis (Lb TDC) is coupled with the chemical reductive amination of tyramine . Starting from the abundant and cost-effective amino acid L-tyrosine, the complete conversion to hordenine is achieved in less than 5 minutes residence time in a fully-automated continuous flow system . This biocatalytic approach reduces the process environmental impact and improves its STY to 2.68 g L −1 h −1 .
Molecular Structure Analysis
Hordenine HCL is an analog of neurotransmitters dopamine and norepinephrine, which means that it can be mistaken for them by the enzymes in your body as they all have very similar structures .
Chemical Reactions Analysis
In a two-step cascade, the immobilized tyrosine decarboxylase from Lactobacillus brevis (Lb TDC) is coupled with the chemical reductive amination of tyramine . This biocatalytic approach reduces the process environmental impact and improves its STY to 2.68 g L −1 h −1 .
Physical And Chemical Properties Analysis
Hordenine hydrochloride has a molecular formula of C10H16ClNO . It is structurally similar to other natural phenethylamines, which act to stimulate the body .
Scientific Research Applications
Ulcerative Colitis (UC) Treatment
Hordenine, a phenethylamine alkaloid found in various plants, exhibits anti-inflammatory and anti-fibrotic effects. Recent research suggests that hordenine can effectively treat UC, a chronic inflammatory bowel disease. Key findings include:
Cognitive Enhancement
Hordenine acts as a nootropic, enhancing cognitive abilities:
Mechanism of Action
Target of Action
Hordenine hydrochloride, also known as N,N-dimethyltyramine, is a natural compound found in various plants . It is a phenethylamine-type alkaloid, which means it has a chemical structure similar to compounds like dopamine and norepinephrine . The primary targets of Hordenine are the enzymes that break down dopamine and norepinephrine . By inhibiting these enzymes, Hordenine effectively increases levels of these neurotransmitters in the brain .
Mode of Action
Hordenine works by inhibiting the enzyme monoamine oxidase (MAO), which breaks down norepinephrine and other neurotransmitters . This inhibition leads to an increase in the release of norepinephrine, a neurotransmitter that regulates mood, attention, and energy levels . It also inhibits the enzymes that break down dopamine, leading to increased levels of dopamine in the brain .
Biochemical Pathways
Hordenine affects several biochemical pathways. It inhibits the activation of protein kinase B, nuclear factor-κB, and mitogen-activated protein kinase signaling . These pathways are involved in various cellular processes, including inflammation and cell survival .
Pharmacokinetics
The pharmacokinetics of Hordenine have been studied in animals. After intravenous administration, the α-phase half-life was found to be about 3 minutes, and the β-phase half-life was about 35 minutes .
Result of Action
Hordenine can improve cognitive abilities including memory, focus, attention span, and logical reasoning . It’s also been shown to increase physical endurance by helping the body convert food into energy more efficiently . There is even some research that suggests that Hordenine may help improve mood by increasing levels of serotonin and dopamine in the brain .
Action Environment
Hordenine is found in a wide range of plants, notably amongst the cacti, but has also been detected in some algae and fungi . It occurs in grasses, and is found at significantly high concentrations in the seedlings of cereals such as barley . The environment in which Hordenine is found can influence its action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11(2)8-7-9-3-5-10(12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZRJFIRFPIRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
539-15-1 (Parent) | |
Record name | Hordenine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70209023 | |
Record name | Hordenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hordenine hydrochloride | |
CAS RN |
6027-23-2 | |
Record name | Hordenine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6027-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hordenine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6027-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hordenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(dimethylamino)ethyl]phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HORDENINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575FR6P9I9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the effects of hordenine hydrochloride on the central nervous system?
A1: Research by Schweitzer and Wright [] investigates the action of various compounds, including hordenine hydrochloride, on the central nervous system. The study focuses on the compounds' effects on spinal reflexes, comparing them to the actions of anticholinesterases, acetylcholine, and related substances. While the abstract doesn't delve into specific results for hordenine hydrochloride, it highlights its relevance in studying the complex interplay between neurotransmitters and their impact on spinal reflexes.
Q2: How commonly is hordenine hydrochloride found in nature, and what other alkaloids are often found alongside it?
A2: Hordenine hydrochloride is found in several species of the Coryphantha genus of cacti. A study on Coryphantha ramillosa [] successfully isolated and identified five alkaloids, including hordenine hydrochloride. Notably, the study revealed the co-occurrence of hordenine hydrochloride with other alkaloids such as N-methyl-4-methoxy-β-phenethylamine hydrochloride, N-methyltyramine hydrochloride, synephrine hydrochloride, and β-O-methylsynephrine hydrochloride. This finding suggests a potential for synergistic or antagonistic interactions between these compounds within the plant, warranting further investigation into their combined effects.
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